molecular formula C8H16ClNO3 B2580572 (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride CAS No. 2419076-44-9

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride

Cat. No.: B2580572
CAS No.: 2419076-44-9
M. Wt: 209.67
InChI Key: ZDQDZUMTKYDRIB-GZVYQWMRSA-N
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Description

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both oxygen and nitrogen atoms within the spirocyclic framework contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride can be achieved through a multi-step process. One convenient method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions, with the formation of the spirocyclic structure facilitated by the presence of a base and a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive sites within the spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its potential therapeutic applications is ongoing, with interest in its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or other macromolecules, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride include other spirocyclic molecules with oxygen and nitrogen atoms in their structures. Examples include:

    8-Oxa-2-azaspiro[4.5]decane: A related compound with a similar spirocyclic framework.

    Spiro[4.5]decane derivatives: Various derivatives with different functional groups attached to the spirocyclic core.

Uniqueness

The uniqueness of (8R,9S)-6-Oxa-2-azaspiro[45]decane-8,9-diol;hydrochloride lies in its specific stereochemistry and the presence of both hydroxyl and hydrochloride groups

Properties

IUPAC Name

(8R,9S)-6-oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-6-3-8(1-2-9-5-8)12-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+,8?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQDZUMTKYDRIB-GZVYQWMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C(CO2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC12C[C@@H]([C@@H](CO2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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